BenchChemオンラインストアへようこそ!

Sos1-IN-13

SOS1 inhibitor biochemical assay KRAS signaling

Sos1-IN-13 (CAS# 2654741-45-2) is a small-molecule Son of Sevenless homolog 1 (SOS1) inhibitor that acts by blocking the guanine nucleotide exchange factor (GEF) activity of SOS1, thereby preventing the conversion of KRAS to its active GTP-bound state and suppressing downstream MAPK pathway signaling. The compound exhibits an IC50 of 6.5 nM against SOS1 in biochemical assays and an IC50 of 327 nM against phosphorylated ERK (pERK) in cellular assays.

Molecular Formula C21H22F3N3O2
Molecular Weight 405.4 g/mol
Cat. No. B12417447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSos1-IN-13
Molecular FormulaC21H22F3N3O2
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NN=C(C3=CC(=C(C=C32)OC)OC)C
InChIInChI=1S/C21H22F3N3O2/c1-11-14(7-6-8-17(11)21(22,23)24)12(2)25-20-16-10-19(29-5)18(28-4)9-15(16)13(3)26-27-20/h6-10,12H,1-5H3,(H,25,27)/t12-/m1/s1
InChIKeySUSQYYGPLOUGJB-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sos1-IN-13 for Scientific Procurement: A Quantitative Comparison Guide to SOS1 Inhibitor Potency


Sos1-IN-13 (CAS# 2654741-45-2) is a small-molecule Son of Sevenless homolog 1 (SOS1) inhibitor that acts by blocking the guanine nucleotide exchange factor (GEF) activity of SOS1, thereby preventing the conversion of KRAS to its active GTP-bound state and suppressing downstream MAPK pathway signaling . The compound exhibits an IC50 of 6.5 nM against SOS1 in biochemical assays and an IC50 of 327 nM against phosphorylated ERK (pERK) in cellular assays . This compound serves as a research tool for investigating RAS-driven oncogenic signaling and can be utilized in anticancer studies .

Why Sos1-IN-13 Cannot Be Replaced with Arbitrary SOS1 Inhibitors in Critical Experiments


SOS1 inhibitors are not interchangeable due to significant quantitative divergence in biochemical potency, cellular pathway engagement efficiency, and selectivity profiles across structurally distinct chemotypes. Compounds such as BI-3406, MRTX0902, BAY-293, and Sos1-IN-13 exhibit IC50 values spanning from 5 nM to 46 nM in biochemical SOS1 inhibition assays and pERK cellular IC50 values ranging from 33 nM to 410 nM, reflecting disparate target engagement and downstream signaling suppression capabilities [1] [2] [3] . Furthermore, selectivity for SOS1 over the homologous SOS2 isoform varies dramatically—MRTX0902 demonstrates >5,000-fold selectivity (Ki >10,000 nM for SOS2 versus 2 nM for SOS1), while selectivity data remain unreported for Sos1-IN-13, necessitating compound-specific experimental design and preventing blanket substitution [3]. Substituting Sos1-IN-13 with a less potent or uncharacterized analog without quantitative justification would compromise reproducibility, confound dose-response interpretations, and potentially invalidate mechanistic conclusions regarding SOS1-dependent KRAS signaling.

Quantitative Differentiation Evidence: Sos1-IN-13 Versus Key Comparators


Sos1-IN-13 Biochemical SOS1 Inhibition: Quantitative Comparison with BI-3406, BAY-293, and MRTX0902

Sos1-IN-13 inhibits SOS1 with an IC50 of 6.5 nM, placing its biochemical potency between BI-3406 (5 nM) and BAY-293 (21 nM), while substantially exceeding MRTX0902 (46 nM) by approximately 7-fold [1] [2] [3]. For researchers requiring maximal biochemical target engagement in cell-free systems, Sos1-IN-13 offers potency approaching that of the clinical-stage candidate BI-3406 while maintaining a distinct chemotype.

SOS1 inhibitor biochemical assay KRAS signaling GEF inhibition cancer research

Sos1-IN-13 Cellular pERK Inhibition: Comparative Pathway Suppression Data

Sos1-IN-13 suppresses phosphorylated ERK (pERK) with a cellular IC50 of 327 nM . In cross-study comparison, this cellular activity is 2.5-fold weaker than BAY-293 (pERK IC50 = 180 nM in K562 cells) and approximately 10-fold weaker than MRTX0902 (pERK IC50 = 33 nM) [1] . No direct cellular pERK IC50 data are available for BI-3406 under identical assay conditions, limiting head-to-head comparison for this parameter.

SOS1 inhibitor pERK inhibition MAPK pathway cellular assay KRAS signaling

Comparative Chemical and Physicochemical Properties: Sos1-IN-13 Differentiation by Molecular Attributes

Sos1-IN-13 (MW 405.41, cLogP 4.9) differs markedly from major comparators in core chemotype and physicochemical parameters . BI-3406 (MW ~463) and MRTX0902 (MW 388.47) represent distinct structural classes [1] . Sos1-IN-13 exhibits higher calculated lipophilicity (cLogP 4.9) compared to typical drug-like SOS1 inhibitors, which may influence membrane permeability, protein binding, and solubility characteristics .

SOS1 inhibitor pharmacophore physicochemical property chemical probe medicinal chemistry

Procurement-Relevant Differentiation: Supply Availability and Research-Grade Specification of Sos1-IN-13

Sos1-IN-13 is commercially available from multiple vendors including MedChemExpress (Cat. No. HY-144967), TargetMol (Cat. No. T62003), and InvivoChem (Cat. No. V47360) with stated purity ≥98% . TargetMol provides explicit pricing and stock availability: 25 mg ($1,520), 50 mg ($1,980), and 100 mg ($2,500), with lead times of 8-10 weeks for bulk quantities . In contrast, clinical-stage comparators such as BI-3406 and MRTX0902 are available only through specialized research chemical suppliers or material transfer agreements (MTAs), often with restricted availability and higher per-milligram costs [1].

SOS1 inhibitor chemical procurement research tool Sos1-IN-13 CAS 2654741-45-2

Sos1-IN-13 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


High-Throughput Biochemical Screening Requiring Potent SOS1 Inhibition

Sos1-IN-13 (IC50 = 6.5 nM) is suitable for biochemical screening campaigns demanding high target potency at low compound concentrations, offering a potency advantage of approximately 3-fold over BAY-293 and 7-fold over MRTX0902 in cell-free assays [1]. Its potency approaches that of BI-3406 (5 nM) while providing unrestricted commercial availability for large-scale screening workflows.

Cellular Mechanistic Studies Where pERK Modulation Serves as Pathway Readout

Sos1-IN-13 suppresses pERK with a cellular IC50 of 327 nM . Researchers should anticipate that achieving robust pathway inhibition in cell-based assays will require concentrations approximately 50-fold higher than the biochemical IC50, a consideration that informs compound stock preparation, DMSO carryover management, and interpretation of target engagement versus functional outcome.

Cost-Sensitive Academic Research Requiring Consistent, Unrestricted Compound Access

Sos1-IN-13 is available from multiple commercial vendors with transparent pricing (25 mg @ $1,520; 100 mg @ $2,500) and established purity specifications (≥98%) [1] . This accessibility contrasts with clinical-stage comparators (BI-3406, MRTX0902) that require MTA negotiations or specialized supplier relationships, making Sos1-IN-13 a practical choice for laboratories prioritizing procurement reliability and predictable research budgets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sos1-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.